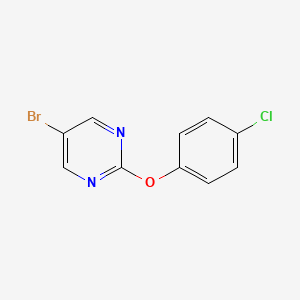

5-Bromo-2-(4-chlorophenoxy)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

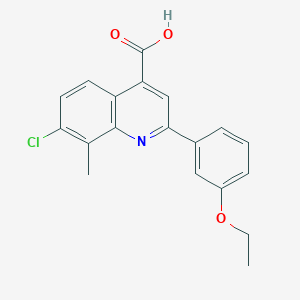

Übersicht

Beschreibung

5-Bromo-2-(4-chlorophenoxy)pyrimidine is a halogenated pyrimidine derivative that has not been directly synthesized or characterized in the provided papers. However, related compounds have been synthesized and studied, providing insights into the potential properties and reactivity of 5-Bromo-2-(4-chlorophenoxy)pyrimidine. Pyrimidine derivatives are of significant interest due to their wide range of applications in pharmaceuticals and chemical research .

Synthesis Analysis

The synthesis of related bromopyrimidine compounds typically involves multi-step reactions, starting from readily available precursors. For instance, 5-bromo-2,4-dichloro-6-methylpyrimidine was synthesized and reacted with ammonia to yield regioselective displacement products . Another example is the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine, which was achieved through a three-step process starting from methyl 2-(4-bromophenyl) acetate . These methods suggest that the synthesis of 5-Bromo-2-(4-chlorophenoxy)pyrimidine could potentially be achieved through similar halogenation and substitution strategies.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of pyrimidine derivatives. For example, the crystal structure of a regioselective displacement product of 5-bromo-2,4-dichloro-6-methylpyrimidine was analyzed, revealing its crystallization in the monoclinic crystal system . Similarly, the crystal structures of other brominated pyrimidine derivatives have been characterized, providing information on their molecular conformations and crystal packing .

Chemical Reactions Analysis

Bromopyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution, which is often used to introduce different substituents onto the pyrimidine ring. For instance, the reaction of 5-bromo-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidine with elemental bromine, N-chloro-, or N-iodosuccinimide yielded corresponding halogenated derivatives . These reactions demonstrate the reactivity of bromopyrimidine compounds towards halogenating agents and nucleophiles.

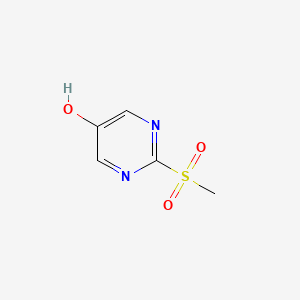

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyrimidine derivatives can be inferred from spectroscopic and computational studies. For example, spectroscopic investigations of 5-bromo-2-hydroxy pyrimidine provided insights into its molecular geometry, vibrational wavenumbers, and electronic properties . Additionally, the presence of bromine and chlorine atoms in the pyrimidine derivatives can influence their reactivity and potential as intermediates for further chemical transformations .

Wissenschaftliche Forschungsanwendungen

Inhibition of Enzymes and Antiviral Activity

5-Bromo-2-(4-chlorophenoxy)pyrimidine and its derivatives have been explored for their potential in inhibiting various enzymes and showing antiviral activities. For instance, certain derivatives have demonstrated the ability to inhibit enzymes such as dihydrouracil dehydrogenase and uridine phosphorylase, which are significant in the study of viral diseases and chemotherapy (Goudgaon et al., 1993). Additionally, specific compounds derived from 5-Bromo-2-(4-chlorophenoxy)pyrimidine have shown modest selective anti-human-immunodeficiency-virus activity in acutely infected primary human lymphocytes.

Radiosensitization and Cytotoxicity in Cancer Therapy

Another significant application is in radiosensitization and cytotoxicity, particularly in cancer treatment. Studies have shown that halogenated pyrimidines like 5-Bromo-2-(4-chlorophenoxy)pyrimidine can act as radiosensitizers and cytotoxic agents in human melanoma cells, offering potential for selective treatment strategies (Lawrence & Davis, 1989).

Antiretroviral Activity

In the context of antiretroviral research, derivatives of 5-Bromo-2-(4-chlorophenoxy)pyrimidine have been shown to exhibit notable activity against retroviruses, highlighting their potential in the development of new antiretroviral drugs (Hocková et al., 2003).

Chemical Synthesis and Diversification

5-Bromo-2-(4-chlorophenoxy)pyrimidine is also crucial in the field of chemical synthesis, serving as a starting material for the preparation of various chemical compounds. This includes the synthesis of different halogenated pyrimidine derivatives for biological applications, as well as studies in microwave-assisted palladium-catalyzed C-C coupling reactions (Verbitskiy et al., 2013).

Safety and Hazards

Eigenschaften

IUPAC Name |

5-bromo-2-(4-chlorophenoxy)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClN2O/c11-7-5-13-10(14-6-7)15-9-3-1-8(12)2-4-9/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUBZNPFNHJZFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=NC=C(C=N2)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405591 |

Source

|

| Record name | 5-bromo-2-(4-chlorophenoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(4-chlorophenoxy)pyrimidine | |

CAS RN |

887430-82-2 |

Source

|

| Record name | 5-bromo-2-(4-chlorophenoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid](/img/structure/B1335356.png)

![1-[4-(Methylsulfonyl)-2-nitrophenyl]piperazine](/img/structure/B1335358.png)

![1-(Morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethane-1-thione](/img/structure/B1335372.png)